molecular formula C7H7N3O B2673954 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2241139-05-7

6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2673954
CAS No.: 2241139-05-7
M. Wt: 149.153
InChI Key: DKTUMQYPVAVXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a dihydropyrazolopyrazinone scaffold of significant interest in medicinal chemistry and preclinical research. This fused, bicyclic heteroaromatic system serves as a versatile core structure for developing potent and selective bioactive molecules. Its key research value lies in its application as a critical intermediate and pharmacophore in drug discovery, particularly in neuroscience and oncology. Notably, the pyrazolo[1,5-a]pyrazin-4-one core has been identified as a potent and brain-penetrable positive allosteric modulator (PAM) for the GluN2A subunit of NMDA receptors, representing a promising pharmacological approach for treating neuropsychiatric diseases such as schizophrenia and depression . This scaffold has also been explored in oncology research, where novel derivatives have demonstrated the ability to inhibit the growth of lung cancer cells, including A549 and H322 lines, in dosage-dependent manners . Furthermore, recent studies have identified dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as cyclic products that can form from acyclic vinyl sulfone precursors, highlighting their relevance in the design of covalent protease inhibitors and potential prodrug strategies for antiviral compounds targeting alphaviruses . With a molecular formula of C7H7N3O , this compound is offered for research applications exclusively. It is intended for use in laboratory settings only and is not classified as a drug, food additive, or cosmetic. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-4-10-6(2-3-8-10)7(11)9-5/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTUMQYPVAVXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC=N2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one as a candidate for antiviral therapies. Specifically, its derivatives have been evaluated for their efficacy against alphaviruses. Pharmacokinetic studies indicate that certain analogs exhibit favorable properties such as prolonged plasma half-life and reduced clearance rates, making them viable candidates for further development as antiviral agents .

Case Study: Antiviral Efficacy

  • Compound : this compound derivatives
  • Target : Alphavirus infections
  • Findings : One derivative showed a significant reduction in viral load in animal models, demonstrating its potential as a therapeutic agent.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. The structure-activity relationship (SAR) studies reveal that modifications to the pyrazolo scaffold can enhance anticancer activity by targeting specific pathways involved in tumor growth and metastasis .

Data Table: Anticancer Activity of Derivatives

Compound NameTarget EnzymeIC50 (µM)Mechanism of Action
Compound AHCV NS5B0.25RNA-dependent RNA polymerase inhibition
Compound BEGFR0.15Receptor tyrosine kinase inhibition
Compound CmGluR20.30Negative allosteric modulation

Neurological Applications

This compound derivatives have been identified as negative allosteric modulators of metabotropic glutamate receptors (mGluR2). This modulation is significant for developing treatments for neurological conditions such as schizophrenia and anxiety disorders. The pharmacological profile suggests that these compounds could help regulate synaptic transmission and neuronal excitability in the central nervous system .

Case Study: Neurological Modulation

  • Compound : this compound derivatives
  • Target : mGluR2 receptor
  • Findings : In preclinical models of schizophrenia, these compounds demonstrated a reduction in symptom severity and improved cognitive function.

Synthesis and Structural Variations

The synthesis of this compound and its derivatives involves various chemical transformations that enhance their biological activity. High-throughput screening methods have been employed to identify promising analogs with improved efficacy against specific targets. Structural modifications are crucial for optimizing their pharmacokinetic and pharmacodynamic profiles .

Synthesis Overview

  • Method : Cyclocondensation reactions using β-ketoesters and aminopyrazoles.
  • Outcome : Generation of a library of analogs with diverse biological activities.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo-Pyrazinone Derivatives

Structural and Functional Modifications

Key structural variations among analogs include:

  • Substituent position : Methyl, halogen, aryl, or heteroaryl groups at positions 2, 5, 6, or 5.
  • Scaffold modifications : Introduction of hydroxy, nitro, or thiophenyl groups (Table 1).

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituents/Modifications Target/Activity EC₅₀/Potency Reference
6-Methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 6-methyl mGlu5 PAM <10 µM
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one 5-methyl, 2-nitro Not specified (structural analog) N/A
7-Hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one 7-hydroxy Research chemical N/A
2-(Thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 2-thiophenyl Undisclosed (supplier-listed) N/A

Table 2: Pharmacokinetic Comparison

Compound Clearance (mL/min/kg) Volume of Distribution (L/kg) Oral Bioavailability (%) Toxicity Notes
4k Moderate (rat/dog) 2.5–3.5 88 (dog) Mild cytotoxicity; failed MTD in rats
10a/10b Not reported Not reported Not reported Ulcerogenicity studied
  • 4k : Low plasma protein binding (<50%) and clean cytochrome P450 inhibition profile.
  • Contrasts : Analogs with bulky aryl groups (e.g., 3,4-dimethoxyphenyl in 1326876-75-8 ) may exhibit higher molecular weights (389.45 g/mol) and reduced solubility.

Biological Activity

6-Methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure

The compound is characterized by a fused pyrazole ring system, which contributes to its biological activity. Its molecular formula is C7H7N3OC_7H_7N_3O, and it exhibits a unique arrangement of nitrogen atoms that enhances its interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes , including those involved in metabolic pathways. For instance, it has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent . In vitro assays demonstrated that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It exhibited significant activity against a range of bacterial strains, suggesting potential applications in treating bacterial infections. The minimum inhibitory concentrations (MICs) were determined through standard broth microdilution methods .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The pyrazole moiety allows for hydrogen bonding with active sites of enzymes, enhancing binding affinity.
  • Cellular Pathways : The compound influences various signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells .

Case Studies

StudyFindings
Conde-Ceide et al. (2022)Reported that derivatives of pyrazolo compounds including this compound showed efficacy as mGluR5 receptor modulators, impacting schizophrenia models .
Research on NeuroprotectionDemonstrated that the compound protects neuronal cells from oxidative stress by inhibiting AChE activity .
Antimicrobial EvaluationIdentified significant antibacterial activity against both Gram-positive and Gram-negative bacteria with favorable MIC values .

Q & A

Q. How is thermal stability assessed for pyrazolo[1,5-a]pyrazin-4-one derivatives?

  • Methodology : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine decomposition temperatures (typically >200°C). Stability under accelerated conditions (40°C/75% RH for 4 weeks) predicts shelf life .

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